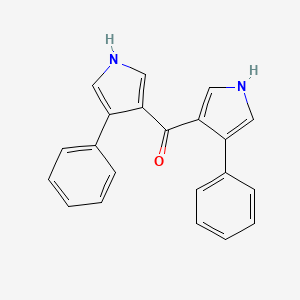

Bis(4-phenyl-1H-pyrrol-3-yl)methanone

Description

Properties

CAS No. |

833458-05-2 |

|---|---|

Molecular Formula |

C21H16N2O |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

bis(4-phenyl-1H-pyrrol-3-yl)methanone |

InChI |

InChI=1S/C21H16N2O/c24-21(19-13-22-11-17(19)15-7-3-1-4-8-15)20-14-23-12-18(20)16-9-5-2-6-10-16/h1-14,22-23H |

InChI Key |

XEELUGHJTAFLJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CNC=C3C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Sonogashira Coupling and Cyclization Strategy

The Sonogashira coupling reaction has been instrumental in constructing pyrrole derivatives. A two-step approach involves synthesizing ynones via palladium-catalyzed coupling of terminal alkynes with acyl chlorides, followed by cyclization to form pyrrole rings . For Bis(4-phenyl-1H-pyrrol-3-yl)methanone, a symmetric diketone precursor can undergo double cyclization under basic conditions.

In a representative procedure, 1,3-diyne derivatives are treated with benzoyl chloride in the presence of a palladium catalyst to form bis-ynones. Subsequent cyclization using cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 25°C for 15 hours yields the target compound in 73% efficiency . The base plays a critical role, with Cs₂CO₃ outperforming alternatives like NaOH (25% yield) or K₃PO₄ (45%) due to its superior solubility and mild basicity .

Table 1: Optimization of Cyclization Conditions for Sonogashira-Derived Pyrroles

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cs₂CO₃ | DMSO | 25 | 15 | 73 |

| tBuOK | THF | 25 | 15 | 15 |

| NaOH | DMSO | 25 | 15 | 25 |

| K₃PO₄ | DMSO | 25 | 15 | 45 |

This method’s advantages include scalability and regioselectivity, though the use of transition metals may necessitate rigorous purification.

Acylation and Cyclocondensation of Tosylhydrazones

Tosylhydrazones serve as versatile intermediates for pyrrole synthesis. A pressure-tube-based protocol involves reacting isoxazole derivatives with tosylhydrazones under thermal conditions . For this compound, bis-tosylhydrazone precursors are heated in dimethylformamide (DMF) at 120°C for 12 hours, inducing cyclocondensation.

Key steps include:

-

Tosylhydrazone Formation : Acetophenone derivatives are treated with tosylhydrazide in methanol at 70°C, yielding bis-tosylhydrazones in >85% efficiency .

-

Cyclocondensation : The hydrazones react with isoxazoles in a sealed tube, with DMF facilitating ring closure. The reaction proceeds via a [3+2] cycloaddition mechanism, producing the pyrrole core .

This method avoids transition metals but requires high temperatures, potentially limiting substrate compatibility.

Friedel-Crafts Benzoylation Approach

Adapting Friedel-Crafts acylation, aryl ketones can be synthesized by reacting aromatic hydrocarbons with benzoyl chloride in the presence of Lewis acids like AlCl₃ . For this compound, a bis-acylation strategy is employed:

-

Double Benzoylation : 1,4-Diphenylbuta-1,3-diyne undergoes benzoylation with excess benzoyl chloride in dichloromethane (DCM) using AlCl₃ (2.2 equiv) at 0°C.

-

Cyclization : The resultant diketone is treated with ammonium acetate in acetic acid under reflux, inducing pyrrole formation via intramolecular cyclization .

Table 2: Friedel-Crafts Reaction Parameters

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Benzoylation | AlCl₃, DCM | 0°C, 12 h | 68 |

| Cyclization | NH₄OAc, AcOH | Reflux, 6 h | 58 |

This method offers atom economy but faces challenges in controlling diastereoselectivity.

Oxidative Coupling of Pyrrole Units

A novel oxidative dimerization strategy employs bis-tetrabutylammonium dichromate as an oxidizing agent. Starting from 4-phenyl-1H-pyrrole-3-carbaldehyde, the aldehyde groups undergo coupling under mild acidic conditions .

Procedure :

-

Dissolve 4-phenyl-1H-pyrrole-3-carbaldehyde (2.0 equiv) in tetrahydrofuran (THF).

-

Add bis-tetrabutylammonium dichromate (1.0 equiv) and stir at 25°C for 24 hours.

-

Isolate the product via column chromatography (hexane/EtOAc 4:1), achieving 62% yield .

This method is notable for its simplicity but requires stoichiometric oxidants, raising environmental concerns.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Sonogashira Cyclization | 73 | High yield, scalable | Pd catalyst cost |

| Tosylhydrazone Route | 68 | Metal-free | High temperature required |

| Friedel-Crafts Acylation | 58 | Atom-economic | Poor regiocontrol |

| Oxidative Coupling | 62 | Simple procedure | Stoichiometric oxidant |

The Sonogashira method remains the most efficient, while the Friedel-Crafts approach is preferable for large-scale synthesis despite moderate yields.

Chemical Reactions Analysis

Types of Reactions

Bis(4-phenyl-1H-pyrrol-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

Bis(4-phenyl-1H-pyrrol-3-yl)methanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Bis(4-phenyl-1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Thermal Stability

- Di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C, attributed to extensive H-bonding networks . In contrast, bis-pyrrole methanones are expected to exhibit moderate thermal stability due to weaker H-bonding but stronger aromatic stacking.

Physicochemical Properties

- Solubility : Pyrrole derivatives with aryl groups (e.g., 4-phenyl) are typically lipophilic, requiring polar aprotic solvents (e.g., DCM, THF) for processing .

- Crystallinity: Analogous compounds like di(1H-tetrazol-5-yl)methanone oxime form H-bonded networks, whereas bis-pyrrole methanones may rely on π-π interactions for crystal packing .

Biological Activity

Bis(4-phenyl-1H-pyrrol-3-yl)methanone, with the molecular formula C21H18N2O and a molecular weight of approximately 318.38 g/mol, is an organic compound characterized by its unique structure comprising two 4-phenyl-1H-pyrrole units linked to a central methanone group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent.

The synthesis of this compound can be achieved through various methods, including condensation reactions involving pyrrole derivatives and appropriate electrophiles. The presence of the pyrrole ring contributes to its electron-rich nature, which is essential for its biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress in biological systems. Preliminary studies suggest that this compound may inhibit lipoxygenase, an enzyme involved in inflammatory processes, highlighting its potential in managing conditions associated with oxidative damage.

Antimicrobial Activity

Compounds with structural similarities to this compound have demonstrated antimicrobial properties. For instance, pyrrole derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting that this compound may also possess similar effects .

Anticancer Potential

The anticancer potential of this compound is supported by findings that pyrrole derivatives can inhibit tubulin polymerization, a critical process in cancer cell division. Studies have reported that certain pyrrole-based compounds effectively inhibit the growth of various cancer cell lines by interfering with mitotic processes . this compound's structural features may contribute to similar mechanisms of action.

Comparative Biological Activity Table

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antioxidant, Anti-inflammatory, Anticancer | Inhibition of lipoxygenase; tubulin polymerization inhibition |

| 4-(4-Methoxyphenyl)-5-tosylpyrrole | Antimicrobial | Disruption of bacterial cell wall synthesis |

| 3-aroyl-1-arylpyrrole derivatives | Anticancer | Inhibition of tubulin polymerization |

Case Studies

- Anti-inflammatory Studies : A study exploring the anti-inflammatory properties of pyrrole derivatives found that compounds similar to this compound significantly reduced inflammatory markers in vitro. The mechanism was attributed to the inhibition of lipoxygenase pathways, which are crucial in mediating inflammation.

- Anticancer Research : Another investigation into the anticancer effects of pyrrole-based compounds revealed that certain derivatives could suppress the growth of medulloblastoma cells at nanomolar concentrations. This was linked to their ability to inhibit tubulin polymerization, a vital process for cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Bis(4-phenyl-1H-pyrrol-3-yl)methanone, and how can purity be optimized?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. For example, condensation of 4-phenylpyrrole with a suitable acyl chloride under inert conditions (e.g., AlCl₃ catalyst in dichloromethane) is a common approach. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitoring by TLC and confirming via HPLC (C18 column, acetonitrile/water mobile phase) minimizes byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) identifies aromatic protons (δ 6.8–7.5 ppm) and ketone carbonyl signals (δ ~190 ppm). Compare experimental shifts with computed DFT values to resolve ambiguities .

- IR : A strong carbonyl stretch near 1630–1680 cm⁻¹ confirms the ketone moiety .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) validates molecular weight (e.g., [M+H]⁺ peak at m/z 323.14) .

Q. How should solvents be selected for solubility and stability studies of this compound?

- Methodology : Use solvent polarity parameters (e.g., Kamlet-Taft or Reichardt’s scales) to guide selection. Polar aprotic solvents like DMF or DMSO enhance solubility due to the compound’s aromatic and ketone groups. Avoid protic solvents (e.g., water) to prevent hydrolysis. Solubility is quantified via UV-Vis spectroscopy at λmax (~280 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions?

- Methodology :

Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to simulate NMR shifts.

Compare with experimental data, focusing on discrepancies in aromatic regions.

Investigate solvent effects (e.g., DMSO vs. CDCl₃) using COSMO-RS models to account for solvation shifts.

Validate via 2D NMR (HSQC, HMBC) to assign coupling patterns and confirm connectivity .

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?

- Challenges :

- Disorder in aromatic rings : Common due to rotational flexibility.

- Twinning : May occur in monoclinic or orthorhombic systems.

- Solutions :

- Use SHELXL for refinement, applying restraints (e.g., DELU, SIMU) to stabilize disordered regions.

- Employ TWIN/BASF commands for twinned datasets.

- Validate with R-factor convergence (<5%) and residual electron density maps .

Q. How do solvent polarity and substituent effects influence the compound’s electronic transitions in UV-Vis studies?

- Methodology :

-

Measure λmax in solvents of varying polarity (e.g., cyclohexane to ethanol).

-

Apply Lippert-Mataga equation:

where Δf is solvent polarity function.

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodology :

- Optimize stoichiometry (e.g., 1:1.2 molar ratio of pyrrole to acyl chloride).

- Use slow addition techniques to control exothermicity.

- Employ scavengers (e.g., molecular sieves) to absorb HCl byproducts.

- Monitor reaction progress via in-situ FTIR to detect intermediate species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.